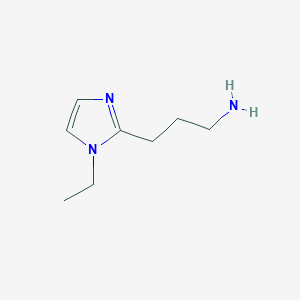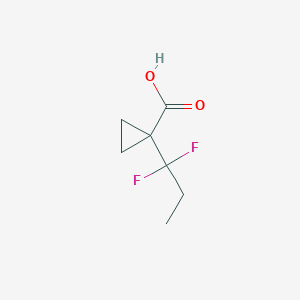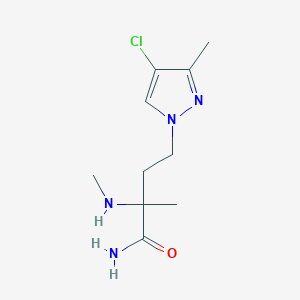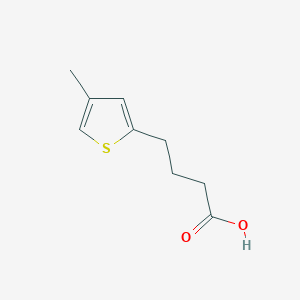![molecular formula C30H29BrN2O5 B13535516 2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)
2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, a bromopyridine moiety, and a fluorenylmethoxycarbonyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine is then coupled with a spirocyclic amine under specific reaction conditions to form the core structure. The fluorenylmethoxycarbonyl group is introduced through a subsequent reaction, often involving a protecting group strategy to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The reaction conditions, including temperature, solvent choice, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine atom in the pyridine ring can be substituted with different nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a molecular probe in biological studies, particularly in protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and spatial orientation. The fluorenylmethoxycarbonyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(5-bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid: Shares a similar spirocyclic framework but lacks the fluorenylmethoxycarbonyl group.
5-bromopyridine-3-carboxylic acid: Contains the bromopyridine moiety but differs in the overall structure and functional groups.
Uniqueness
2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid is unique due to its combination of a spirocyclic core, bromopyridine, and fluorenylmethoxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C30H29BrN2O5 |
|---|---|
Poids moléculaire |
577.5 g/mol |
Nom IUPAC |
2-[[2-(5-bromopyridin-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid |
InChI |
InChI=1S/C30H29BrN2O5/c31-20-9-10-26(32-15-20)30(38-17-27(34)35)18-29(19-30)11-13-33(14-12-29)28(36)37-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-10,15,25H,11-14,16-19H2,(H,34,35) |
Clé InChI |
NGFWFPLGQPUULV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CC(C2)(C3=NC=C(C=C3)Br)OCC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl (1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13535465.png)
![(1R,6R)-7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B13535469.png)





